molecular formula C18H14N2O4 B2451572 N-(3-(Benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxin-2-carboxamid CAS No. 864938-13-6

N-(3-(Benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxin-2-carboxamid

Katalognummer: B2451572
CAS-Nummer: 864938-13-6
Molekulargewicht: 322.32
InChI-Schlüssel: KNQAGKFORBIKNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that features a benzoxazole moiety, a phenyl group, and a dihydrodioxine ring

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds containing the benzo[d]oxazole moiety exhibit promising anticancer properties. For instance, derivatives of benzo[d]oxazole have been synthesized and tested for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted the synthesis of new benzo[d]oxazole-based derivatives that demonstrated neuroprotective effects against β-amyloid-induced toxicity in PC12 cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Neuroprotective Effects

The compound has shown neuroprotective effects by reducing hyperphosphorylation of tau protein and modulating key signaling pathways involved in neurodegeneration. Specifically, it influences the Akt/GSK-3β/NF-κB signaling pathway, which is crucial for neuronal survival and function . These findings open avenues for developing treatments for neurodegenerative disorders.

Inhibition of Key Enzymes

N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide may act by inhibiting enzymes critical for cancer cell proliferation and survival. The modulation of enzymes such as β-site amyloid precursor protein (APP)-cleaving enzyme 1 (BACE1) and inducible nitric oxide synthase (iNOS) contributes to its therapeutic effects .

Antioxidant Properties

The compound's structure suggests potential antioxidant properties, which can protect cells from oxidative stress—a common factor in both cancer progression and neurodegeneration. This aspect is critical in developing therapies aimed at reducing cellular damage caused by free radicals.

In Vitro Studies

In vitro studies have demonstrated that derivatives of N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide can effectively reduce cell viability in various cancer cell lines while promoting apoptosis. These studies provide a basis for further exploration into their use as anticancer agents.

In Vivo Studies

Animal models have been employed to assess the efficacy and safety of this compound. For example, experiments using zebrafish models showed that certain derivatives exhibited less toxicity compared to established treatments like donepezil, indicating a favorable safety profile .

Summary of Findings

The applications of N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide are diverse and promising:

Application AreaFindings
Anticancer ActivityInduces apoptosis in cancer cells; inhibits tumor growth
Neuroprotective EffectsReduces hyperphosphorylation of tau; modulates key signaling pathways
MechanismsInhibits BACE1 and iNOS; potential antioxidant properties
Safety ProfileExhibits lower toxicity than existing treatments in animal models

Wirkmechanismus

Target of Action

The compound N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide, also known as N-[3-(1,3-benzoxazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide, is a novel carboxamide compound containing a benzoxazole motif . The primary targets of this compound are GABA receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

The compound interacts with its targets, the GABA receptors, by binding to them This binding can inhibit the receptors, leading to changes in the transmission of nerve signals

Biochemical Pathways

The compound affects the GABAergic pathway . This pathway involves the neurotransmitter gamma-aminobutyric acid (GABA), which is responsible for reducing neuronal excitability. By targeting GABA receptors, the compound can influence this pathway and its downstream effects.

Result of Action

The compound exhibits significant insecticidal activity against Mythimna separata . This suggests that the compound’s action at the molecular and cellular level results in the death of these insects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. One common method involves the use of ortho-aminophenol and heptafluoro-2-iodopropane as starting materials . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzoxazole derivatives, such as:

Uniqueness

N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure consisting of a benzoxazole moiety, a phenyl group, and a dihydrodioxine ring. Its IUPAC name is N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide. The molecular formula is C18H14N2O4C_{18}H_{14}N_{2}O_{4} with a CAS number of 864938-13-6.

Target Interaction:
N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide primarily interacts with GABA receptors , which are critical in neurotransmission. This interaction suggests its potential as a modulator in the GABAergic pathway, influencing various physiological processes including anxiety and seizure activity.

Biochemical Pathways:
The compound's action on GABA receptors indicates its role in neuropharmacology. It has been shown to exhibit significant insecticidal activity against pests like Mythimna separata, highlighting its potential agricultural applications.

Anticancer Properties

Recent studies have demonstrated that derivatives of benzoxazole compounds exhibit cytotoxic effects against multiple cancer cell lines. For instance, compounds similar to N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide have shown effectiveness against:

  • Breast Cancer Cells : MCF-7 and MDA-MB series
  • Lung Cancer Cells : A549 and H1975
  • Prostate Cancer Cells : PC3
  • Colorectal Cancer Cells : HCT116 and HT29

The cytotoxicity was evaluated through various assays, revealing that certain structural modifications enhance activity against these cell lines .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Screening tests indicated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis, while showing less activity against Gram-negative strains like Escherichia coli. The minimal inhibitory concentrations (MICs) for active derivatives were significantly lower against Gram-positive strains .

Case Study 1: Anticancer Efficacy

A study focused on the anticancer properties of benzoxazole derivatives showed that specific modifications to the compound structure enhanced its efficacy against breast cancer cells. The most potent derivatives exhibited IC50 values in the range of 10–20 µM against MCF-7 cells .

Case Study 2: Insecticidal Activity

Research conducted on the insecticidal effects demonstrated that N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide effectively reduced the population of Mythimna separata larvae by over 70% within 48 hours of exposure.

Research Findings Summary Table

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerMCF-7 (Breast Cancer)10–20 µM
AntimicrobialBacillus subtilis (Gram-positive)MIC < 50 µg/mL
InsecticidalMythimna separata>70% mortality rate

Eigenschaften

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-17(16-11-22-8-9-23-16)19-13-5-3-4-12(10-13)18-20-14-6-1-2-7-15(14)24-18/h1-7,10-11H,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQAGKFORBIKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.